molecular formula C10H8ClN B1294453 2-(Chloromethyl)quinoline CAS No. 4377-41-7

2-(Chloromethyl)quinoline

Cat. No.: B1294453
CAS No.: 4377-41-7
M. Wt: 177.63 g/mol
InChI Key: DDEAEWMDOSXKBX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, where a chloromethyl group is attached to the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, this compound has been shown to bind to DNA, potentially interfering with replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have also indicated that the compound can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, the compound’s ability to intercalate into DNA strands can disrupt normal DNA function, leading to changes in gene expression and potentially causing mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities. Long-term exposure to the compound has been associated with sustained oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound has been shown to cause toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to different cellular compartments. This distribution is crucial for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. Additionally, it may accumulate in the mitochondria, affecting mitochondrial function and energy production. Targeting signals and post-translational modifications can influence the compound’s localization to specific organelles, further modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the second position of the quinoline ring. The reaction is usually carried out under acidic conditions and may require a catalyst to improve the yield.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.

    Reduction Reactions: Reduction of the chloromethyl group can yield 2-methylquinoline.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

  • Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
  • Oxidation reactions produce quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.
  • Reduction reactions result in 2-methylquinoline.

Scientific Research Applications

2-(Chloromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases, such as malaria and tuberculosis.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-Bromomethylquinoline: Similar in structure but with a bromomethyl group, which can lead to different reactivity and applications.

    Quinoline-2-carboxaldehyde: An oxidation product of 2-(Chloromethyl)quinoline, used in different synthetic applications.

Uniqueness: this compound is unique due to its chloromethyl group, which makes it a versatile intermediate for further chemical modifications

Properties

IUPAC Name

2-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEAEWMDOSXKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195932
Record name 2-(Chloromethyl)quinoline
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4377-41-7
Record name 2-(Chloromethyl)quinoline
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Record name 2-(Chloromethyl)quinoline
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Record name 2-(Chloromethyl)quinoline
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Record name 2-(chloromethyl)quinoline
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Synthesis routes and methods I

Procedure details

2-(Chloromethyl)quinoline monohydrochloride (4.06 g) was taken up in water, alkalized with K2CO3 and extracted with DCM. The organic layer was dried (MgSO4), filtered and evaporated, yielding 2-(chloromethyl)quinoline. Sodium hydride (0.7 g) was added at room temperature to a solution of intermediate 8 (6.5 g) in DMF (350 ml) and the mixture was stirred for 30 minutes. 2-(Chloromethyl)quinoline dissolved in DMF was added and the mixture was stirred at 50° C. for 3 hours. The mixture was evaporated, the residue was taken up in water and extracted with DCM. The organic layer was dried (MgSO4), filtered and evaporated. The residue was crystallized from ACN, the precipitate was filtered off, yielding 5.52 g (64%) of 11-[1-[[3,5-dimethoxy-4-(2-quinolinylmethoxy)-phenyl]methyl]-4-piperidinylidene]-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine (compound 32, mp. 214.8° C.).
Quantity
4.06 g
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Synthesis routes and methods II

Procedure details

Monomer IV can be obtained by following this general procedure: A mixture of 2-(chloromethyl)quinoline·HCl and a 1% sodium carbonate solution is added to a separatory funnel, and extracted with methylene chloride. The methylene chloride extracts are passed through a cone of anhydrous sodium sulfate, and collected in a flask. 2-(Chloromethyl)quinoline is obtained in the flask after evaporation of the methylene chloride. To the flask containing 2-(chloromethyl)quinoline, is added MEHQ and acetone. The mixture is heated to about 56° C. DMAPMA is added to the solution. The resulting mixture is heated for about 110 min at 56° C., then cooled to about 25° C. for 2 hrs. The resulting white solid, the quaternary ammonium salt of DMAPMA and 2-(chloromethyl)quinoline is isolated by filtration.
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Monomer IV
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Synthesis routes and methods III

Procedure details

2-Methylquinoline (5.0 g) was dissolved in carbon tetrachloride (25 mL), imide N-bromosuccinate (6.2 g) and 2,2′-azobisisobutyronitrile (AIBN) (57 mg) were added thereto, and the mixture was refluxed for 4 hr. After ice-cooling, the reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=5:1) to give the title compound (3.7 g) as a pale-yellow solid.
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5 g
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25 mL
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imide N-bromosuccinate
Quantity
6.2 g
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57 mg
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Synthesis routes and methods IV

Procedure details

To a suspension of 2-(chloromethyl)quinoline hydrochloride (10 g, 46.7 mmol) in EA/water (150 ml: 75 ml) was added sodium hydrogencarbonate powder portionwise until gas evolution ceased. The organic layer was collected, washed with brine (3×50 ml), dried over sodium sulfate and concentrated. The obtained crude title compound was used in without further purification (8 g, 96% yield).
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10 g
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EA water
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
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2-(Chloromethyl)quinoline
Customer
Q & A

Q1: What makes 2-(chloromethyl)quinoline a useful building block in organic synthesis?

A1: The chlorine atom in the this compound structure is highly reactive, making it an excellent substrate for various nucleophilic substitution reactions. This versatility allows chemists to introduce diverse functional groups at the 2-methyl position of the quinoline ring. For instance, reactions with phenols [] or phosphonate esters [] can yield aryl ethers or substituted styrenes respectively, broadening the structural diversity achievable with this scaffold.

Q2: Can you provide an example of how this compound derivatives are synthesized?

A2: One common synthetic route involves the reaction of 2-aminoacetophenone derivatives with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane. This reaction proceeds with high yields and generates ethyl 2-chloromethyl-3-quinoline carboxylates [].

Q3: What are some of the biological activities reported for this compound derivatives?

A3: Recent studies have explored the antitumor potential of certain this compound derivatives. For example, 2,4-bis((E)-styryl)quinoline-3-carboxylates, synthesized from this compound precursors, have shown promising inhibitory activity against human cancer cell lines like A549 and HT29 [].

Q4: How does the structure of 2,4-bis((E)-styryl)quinoline-3-carboxylates relate to their antitumor activity?

A4: While specific structure-activity relationships are still under investigation, the presence of the 2,4-bis((E)-styryl) moiety on the quinoline core appears crucial for the observed antitumor activity []. Further studies exploring the impact of different substituents on the styryl groups are needed to fully elucidate the SAR and optimize potency.

Q5: Are there any other heterocyclic systems that can be built using this compound as a starting material?

A5: Yes, this compound can be used to synthesize polycyclic compounds containing both a quinoline ring and a benzoxepine framework. For example, reacting a this compound-3-carboxylic acid derivative with a phenol, followed by an intramolecular Friedel-Crafts acylation, yields a tetracyclic-fused benzoxepinoquinoline system [].

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